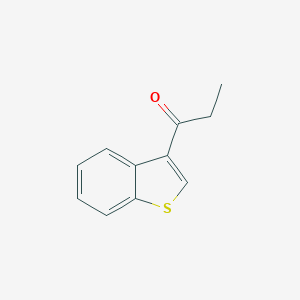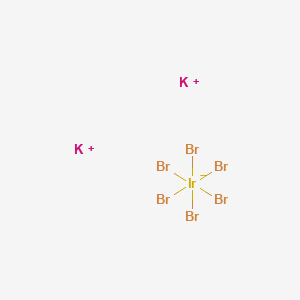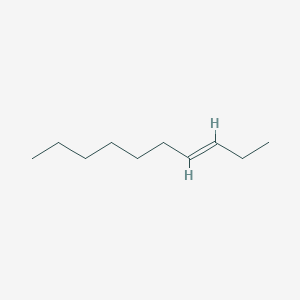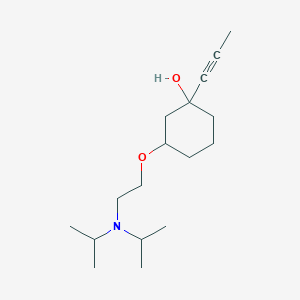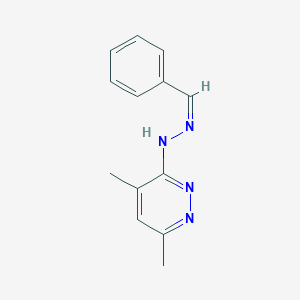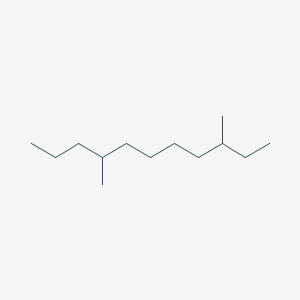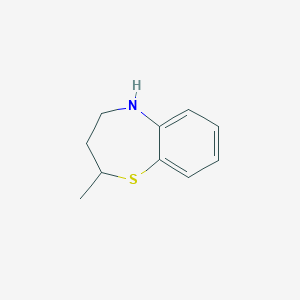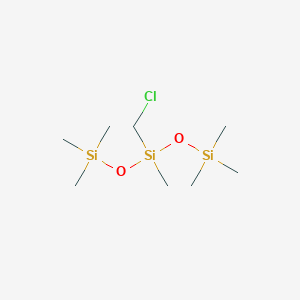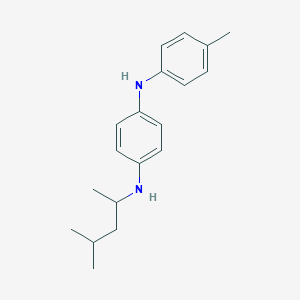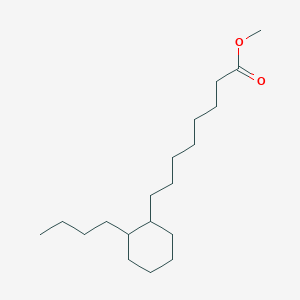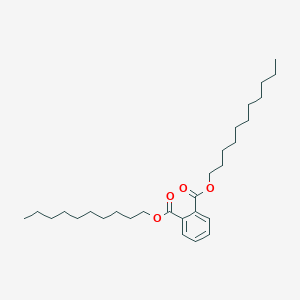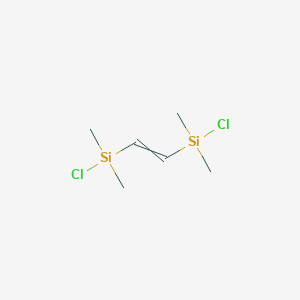
1,2-Bis(chlorodimethylsilyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(chlorodimethylsilyl)ethene, also known as Bis(trimethylsilyl)acetylene, is an organosilicon compound with the chemical formula C6H14Cl2Si2. It is a colorless liquid that is used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene is not fully understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It has also been shown to have unique properties as a building block in the construction of complex organic molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene. However, it is known to be highly reactive and may have toxic effects if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene in lab experiments is its unique properties as a building block in the construction of complex organic molecules. However, its high reactivity and potential for toxicity make it difficult to handle and require proper safety precautions.
Orientations Futures
For research on 1,2-1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene include further investigation into its mechanism of action and potential applications in the development of new materials for use in electronics and energy storage devices. Additionally, research into its potential toxicity and methods for safe handling and disposal will be important for its continued use in scientific research.
Méthodes De Synthèse
The synthesis of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene involves the reaction of chlorodimethylsilane with trimethylsilylacetylene in the presence of a catalyst. This reaction produces the desired compound and is typically carried out under an inert atmosphere.
Applications De Recherche Scientifique
1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of silicon-containing polymers, and as a building block in the construction of complex organic molecules. It has also been used in the development of new materials for use in electronics and energy storage devices.
Propriétés
Numéro CAS |
18146-12-8 |
|---|---|
Nom du produit |
1,2-Bis(chlorodimethylsilyl)ethene |
Formule moléculaire |
C6H14Cl2Si2 |
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3 |
Clé InChI |
QPSZLJMVINIQNU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
SMILES canonique |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
Synonymes |
1,2-bis(Chlorodimethylsilyl)ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
